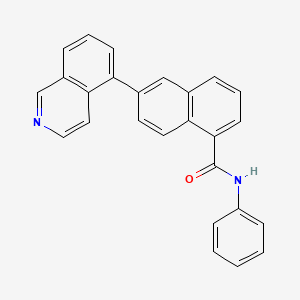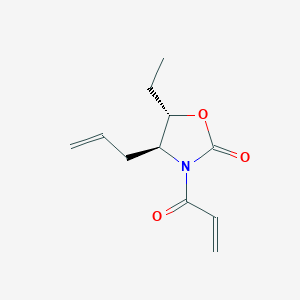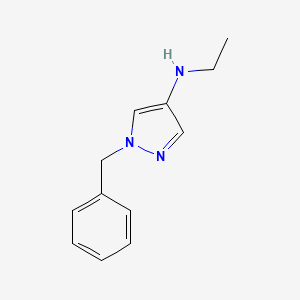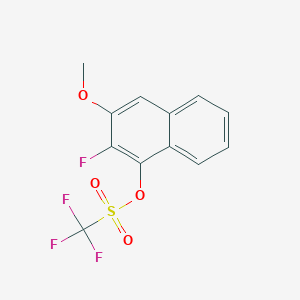![molecular formula C8H8N2O2 B15207112 (2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)
(2-Aminobenzo[d]oxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminobenzo[d]oxazol-5-yl)methanol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (2-Aminobenzo[d]oxazol-5-yl)methanol involves the reaction of 2-aminophenol with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative .
Another method involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminobenzo[d]oxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
(2-Aminobenzo[d]oxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biological probe due to its ability to interact with various biomolecules.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (2-Aminobenzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the hydroxyl group.
2-Methoxybenzoxazole: Contains a methoxy group instead of an amino group.
2-Ethoxybenzoxazole: Contains an ethoxy group instead of an amino group.
Uniqueness
(2-Aminobenzo[d]oxazol-5-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a broader range of chemical reactions and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2-amino-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2,(H2,9,10) |
Clé InChI |
CHTHZBNGDKTHAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CO)N=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
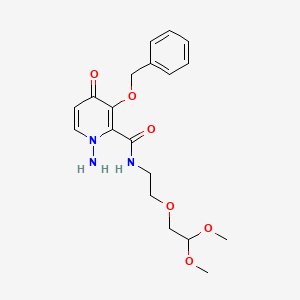
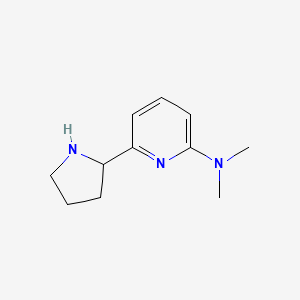

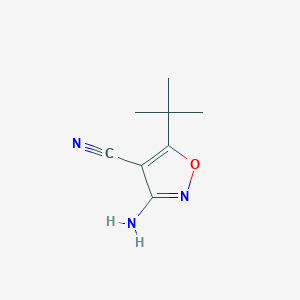

![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
